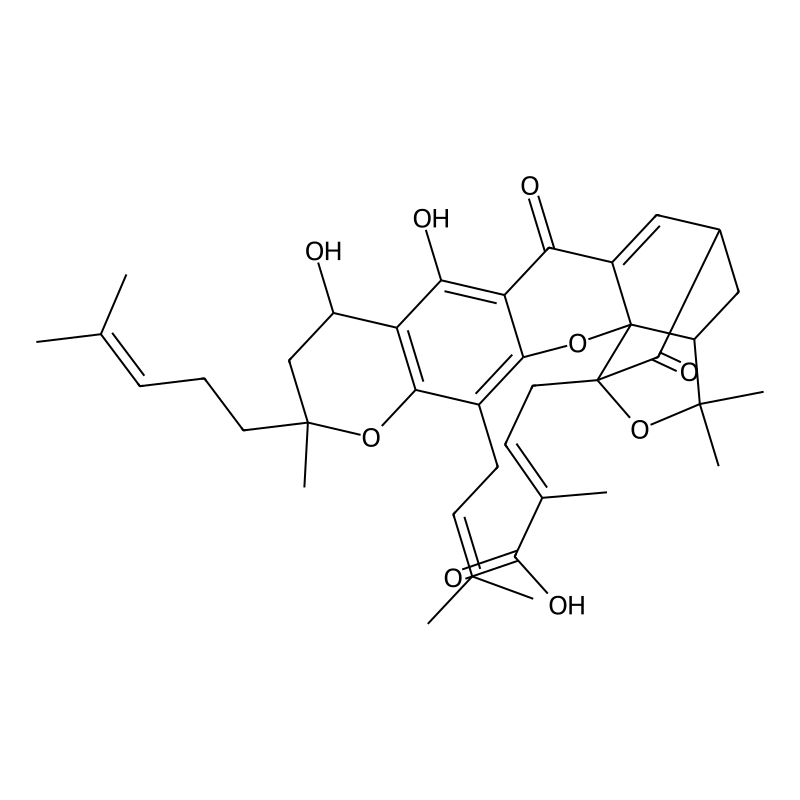Neogambogic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
- Inhibit the growth of both planktonic and biofilm-associated MRSA: This suggests neogambogic acid's potential for treating infections caused by MRSA, especially those involving biofilms, which are notoriously difficult to eradicate with traditional antibiotics. ]
- Reduce the expression of virulence factors in MRSA: This mechanism involves inhibiting the saeRS two-component system, which plays a crucial role in MRSA's ability to cause disease. ]
Neogambogic acid is a xanthonoid compound closely related to gambogic acid. It features a complex structure characterized by multiple hydroxyl groups and a unique carbon skeleton that contribute to its pharmacological properties. The compound is primarily extracted from the gamboge resin, which has been traditionally used in medicine for its anti-inflammatory and anti-cancer properties.
Studies suggest neogambogic acid exhibits anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells, particularly human breast cancer cells (MCF-7) (2). The exact mechanism remains under investigation, but it might involve interrupting cell signaling pathways or interfering with DNA replication in cancer cells.
Furthermore, research indicates neogambogic acid possesses antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (1: ). The mechanism behind this antibacterial effect is yet to be fully elucidated, but it could involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
- Michael Addition: The α,β-unsaturated ketone moiety in neogambogic acid acts as an electrophilic center, facilitating Michael addition reactions with nucleophiles such as thiols. This reaction is crucial for its interaction with cellular proteins, influencing their function and stability .
- Hydrogenation and Cyclization: Modifications at the C9-C10 double bond can significantly alter the compound's activity. For instance, hydrogenation or cyclization of this double bond generally leads to reduced biological efficacy compared to the parent compound .
The synthesis of neogambogic acid can be achieved through several methods:
- Extraction from Natural Sources: The primary method involves extracting neogambogic acid from the gamboge resin of Garcinia hanburyi through solvent extraction techniques.
- Synthetic Modifications: Chemical synthesis can also be employed to modify gambogic acid into neogambogic acid. This may involve selective hydrogenation or functional group transformations to enhance solubility and bioactivity .
Neogambogic acid has several applications in medicine and research:
- Cancer Therapy: Due to its potent antitumor properties, it is being explored as a candidate for cancer treatment, particularly in combination therapies aimed at enhancing efficacy while reducing resistance .
- Nanomedicine: Recent studies have focused on formulating neogambogic acid into nanoparticles to improve its solubility and targeted delivery to cancer cells. These formulations aim to enhance therapeutic outcomes while minimizing side effects .
Studies on neogambogic acid's interactions with biological molecules reveal its multifaceted action:
- Protein Interactions: Neogambogic acid forms stable adducts with thiol-containing proteins through Michael addition, disrupting their normal function. This interaction plays a critical role in its cytotoxicity against cancer cells .
- Reactive Oxygen Species: The compound has been shown to increase reactive oxygen species levels within cells, contributing to oxidative stress that leads to apoptosis in tumor cells .
Neogambogic acid shares structural similarities with several other compounds derived from Garcinia species or related xanthonoids. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Gambogic Acid | Xanthonoid structure with multiple hydroxyls | Antitumor, anti-inflammatory | Potent apoptosis inducer |
| Mangostin | Xanthone derivative with a similar backbone | Antioxidant, anti-cancer | Stronger antioxidant properties |
| Alpha-Mangostin | Similar xanthone structure | Antitumor, anti-inflammatory | Enhanced solubility compared to others |
| Betulinic Acid | Triterpene structure | Antiviral, antitumor | Distinct mechanism targeting viral infections |
Uniqueness of Neogambogic Acid
Neogambogic acid is unique due to its specific structural modifications that enhance its solubility and bioactivity compared to other related compounds. Its ability to induce apoptosis through distinct pathways further sets it apart as a promising candidate for cancer therapy.








